(S,R,S)-AHPC-C6-PEG3-C4-Cl

PROTAC linker design ternary complex geometry structure–activity relationship

PROTAC linker optimization is a critical bottleneck-substituting linker length by even 4-5 atoms can abolish degradation activity. (S,R,S)-AHPC-C6-PEG3-C4-Cl (CAS 1835705-55-9) solves this by providing a validated, mid-point reference conjugate: - 20-atom C6-PEG3-C4-Cl linker with balanced hydrophobic/hydrophilic profile for optimal ternary complex geometry - Terminal chloroalkane enables covalent HaloTag7 fusion protein labeling for conditional protein degradation - Validated in BCR-ABL degrader development using bosutinib/dasatinib warheads Supplied with ≥98% HPLC purity, full characterization, and global shipping.

Molecular Formula C38H59ClN4O7S
Molecular Weight 751.4 g/mol
Cat. No. B560586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S,R,S)-AHPC-C6-PEG3-C4-Cl
Molecular FormulaC38H59ClN4O7S
Molecular Weight751.4 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCOCCOCCOCCCCCCCl)O
InChIInChI=1S/C38H59ClN4O7S/c1-28-34(51-27-41-28)30-15-13-29(14-16-30)25-40-36(46)32-24-31(44)26-43(32)37(47)35(38(2,3)4)42-33(45)12-8-7-11-19-49-21-23-50-22-20-48-18-10-6-5-9-17-39/h13-16,27,31-32,35,44H,5-12,17-26H2,1-4H3,(H,40,46)(H,42,45)/t31-,32+,35-/m1/s1
InChIKeyMLRLOIWXHCPWFF-MEEYNGGZSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S,R,S)-AHPC-C6-PEG3-C4-Cl: VHL E3 Ligase Ligand-Linker Conjugate


(S,R,S)-AHPC-C6-PEG3-C4-Cl (CAS 1835705-55-9) is a heterobifunctional building block for proteolysis‑targeting chimeras (PROTACs). It comprises a von Hippel–Lindau (VHL) E3 ligase ligand (derived from (S,R,S)-AHPC), a C6-PEG3-C4‑Cl linker spanning 20 atoms, and a terminal chloroalkane group for covalent conjugation to target‑binding warheads . The linker incorporates both hydrophobic (C6 alkyl) and hydrophilic (PEG3) segments to balance solubility and cellular permeability [1].

Heterobifunctional VHL E3 ligase ligand–linker conjugate for PROTAC assembly
Chloroalkane terminus enables covalent HaloTag fusion protein labeling
Mid‑series PEG linker (C6‑PEG3‑C4) balances solubility and cell permeability
Reported use in BCR‑ABL PROTAC synthesis (kinase degrader research)

Why (S,R,S)-AHPC-C6-PEG3-C4-Cl Cannot Be Substituted


PROTAC linker composition is a primary determinant of ternary complex geometry, degradation efficiency, and cellular handling. Changing the linker length by even 4–5 atoms can abolish degradation activity or shift the dose–response curve by orders of magnitude [1]. PEG‑unit count, alkyl spacer length, and the terminal reactive group collectively influence solubility, metabolic stability, and the attainable DC50. Therefore, substituting (S,R,S)-AHPC-C6-PEG3-C4-Cl with a shorter (e.g., PEG2) or longer (e.g., PEG6) analog without re‑optimizing the entire PROTAC architecture routinely yields unpredictable or failed degradation [2].

Linker length

Deviation from the 20‑atom spacer by even 4–5 atoms may shift degradation potency and dose–response profiles.

PEG unit count

Changing the number of PEG repeats alters solubility/permeability balance; PEG2 or PEG6 analogs may not maintain the same intracellular behavior.

Reactive terminus

Chloroalkane is essential for HaloTag covalent labeling; amine‑ or azide‑terminated linkers cannot substitute for HaloPROTAC construction.

VHL stereochemistry

The (S,R,S) configuration supports high-affinity VHL binding; alternative stereoisomers or VHL ligand scaffolds may alter degradation efficiency.

(S,R,S)-AHPC-C6-PEG3-C4-Cl: Key Differentiators


Optimal Linker Length for Ternary Complex Formation

(S,R,S)-AHPC-C6-PEG3-C4-Cl provides a 20‑atom linker between the VHL ligand attachment point and the chloroalkane terminus . This length is intermediate between the 12‑atom linker of (S,R,S)-AHPC-PEG2-C4-Cl and the 25‑atom linker of (S,R,S)-AHPC-PEG6-C4-Cl . Linker‑length studies in the VHL‑recruiting HaloPROTAC series demonstrate that 16–20 atoms consistently yield higher maximal degradation (Dmax) than shorter (<12 atoms) or longer (>22 atoms) spacers, with the latter often exhibiting auto‑inhibition at elevated concentrations [1].

Linker length
Reported
20 atoms
vs. PEG2 analog (12 atoms) and PEG6 analog (25 atoms)
Falls within reported 16–20 atom window for maximal Dmax
HaloPROTAC SAR; shorter or longer may reduce degradation
PROTAC linker design ternary complex geometry structure–activity relationship

PEG Units: Balancing Solubility and Permeability

The linker contains three PEG units, distinguishing it from the two‑PEG (e.g., (S,R,S)-AHPC-PEG2-C4-Cl) and six‑PEG (e.g., (S,R,S)-AHPC-PEG6-C4-Cl) analogs . A systematic linker‑length study with degradation‑inducing moiety B demonstrated that three ethylene glycol units provide optimal degradation of GFP‑HaloTag7, whereas longer PEG stretches (≥5 units) increase aqueous solubility at the expense of membrane permeability and intracellular accumulation .

PEG unit count
Class-level
3 PEG units
PEG2 analog: 2 units; PEG6 analog: 6 units
Reported to balance solubility and membrane permeability
Class-level inference; empirical optimization for GFP‑HaloTag7
PROTAC solubility linker hydrophilicity cellular uptake

Hydrophobic–Hydrophilic Balance in Linker Design

The C6‑PEG3‑C4‑Cl linker incorporates both a hydrophobic C6 alkyl segment and hydrophilic PEG3 repeats, creating an amphiphilic spacer that balances the overall hydrophobicity/hydrophilicity of the final PROTAC molecule . In contrast, purely PEG‑based linkers (e.g., PEG6‑C4‑Cl) are highly hydrophilic, while purely alkyl linkers are excessively lipophilic, both of which can limit the range of warheads that can be successfully incorporated without solubility or permeability issues .

Amphiphilic balance
Class-level
C6‑PEG3‑C4 (LogP 4.9)
PEG6 analog LogP 3.5
Mixed hydrophobic/hydrophilic segments may support drug-like properties
Calculated LogP; class-level design rationale
PROTAC design linker amphiphilicity drug‑like properties

Chloroalkane Terminus for HaloTag Conjugation

The chloroalkane terminus enables rapid, covalent attachment to HaloTag fusion proteins [1]. This contrasts with amine‑terminated linkers (e.g., (S,R,S)-AHPC-PEG3-NH2), which require a carboxyl‑bearing warhead and peptide coupling chemistry, or azide‑terminated linkers for click chemistry . The chloroalkane group specifically reacts with the HaloTag dehalogenase active site, forming a stable covalent bond that positions the VHL ligand for E3 ligase recruitment [2].

Reactive terminus
Class-level
Chloroalkane
Amine‑ or azide‑termini cannot label HaloTag
Enables specific covalent HaloTag conjugation for HaloPROTACs
Required for HaloTag fusion protein model systems
HaloPROTAC covalent conjugation HaloTag technology

VHL Ligand Stereochemistry: (S,R,S) Configuration

(S,R,S)-AHPC-C6-PEG3-C4-Cl incorporates the (S,R,S) stereoisomer of the VHL ligand (VH032), which binds von Hippel‑Lindau protein with high affinity . Alternative stereoisomers or ligand scaffolds (e.g., VH285) exhibit altered binding kinetics and degradation profiles. VH285-PEG4-C4-Cl (HaloPROTAC 3) demonstrates a DC50 of 19 nM and 90% degradation at 625 nM for GFP‑HaloTag7, but its binding affinity to VHL (IC50 = 0.54 μM) differs from that of VH032‑based conjugates, leading to different concentration‑response relationships .

VHL configuration
Reported
(S,R,S) VH032
VH285‑based ligand IC50 0.54 µM
Stereochemistry associated with high‑affinity VHL recognition
Different ligand scaffolds may alter degradation kinetics
VHL ligand stereochemistry E3 ligase binding

Validated Precedent for BCR-ABL Degrader Synthesis

(S,R,S)-AHPC-C6-PEG3-C4-Cl has been explicitly used as a building block to synthesize PROTACs that degrade the oncogenic tyrosine kinase BCR‑ABL . The compound was conjugated to bosutinib and dasatinib warheads, yielding PROTACs that hijack either CRBN or VHL E3 ligases to mediate degradation of c‑ABL and BCR‑ABL [1]. This provides a direct synthetic precedent not available for many other commercial VHL ligand‑linker conjugates of similar structure.

Synthetic validation
Reported
Published BCR‑ABL degrader (Lai 2016)
Successfully conjugated with bosutinib/dasatinib warheads
Peer‑reviewed precedent may reduce assembly risk
BCR-ABL degradation PROTAC synthesis kinase degrader

(S,R,S)-AHPC-C6-PEG3-C4-Cl Application Scenarios


HaloPROTAC Synthesis for HaloTag Fusion Proteins

The chloroalkane terminus enables covalent labeling of HaloTag7 fusion proteins, while the 20‑atom linker positions the VHL ligand optimally for E3 ligase recruitment [1]. This compound is ideal for generating HaloPROTACs to conditionally degrade HaloTag‑fused POIs in cellular models.

VHL-Based PROTACs for BCR-ABL Degradation

The compound has validated synthetic utility in creating PROTACs that degrade BCR‑ABL [2]. Researchers developing degraders for BCR‑ABL, c‑ABL, or other kinases that bind bosutinib/dasatinib warheads can confidently use this building block.

Linker Length SAR in VHL PROTAC Development

The 20‑atom linker occupies a midpoint in the PEG‑series of VHL ligand‑linker conjugates . This compound serves as a reference point when systematically varying linker length to optimize ternary complex geometry and degradation efficiency.

Amphiphilic Linker for Balanced Solubility and Permeability

The C6‑PEG3‑C4 architecture provides a balanced hydrophobic/hydrophilic profile . This compound is preferred when the target warhead is highly lipophilic or hydrophilic, as the dual‑character linker can compensate and maintain overall drug‑like properties.

Application
Selection Property
Validation Focus
HaloPROTAC construction
Chloroalkane terminus for HaloTag fusion labeling
Covalent conjugation and VHL recruitment efficiency
Kinase degrader research (e.g., BCR‑ABL)
Reported synthetic precedent with bosutinib/dasatinib warheads
Degradation efficiency in kinase model systems
Linker length SAR studies
Mid‑series PEG linker for ternary complex geometry optimization
Ternary complex formation and Dmax/Dmin profiling
Amphiphilic linker screening
C6‑PEG3‑C4 balanced composition
Solubility and cell permeability across diverse warheads

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